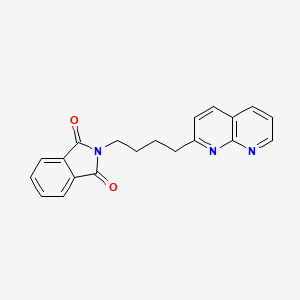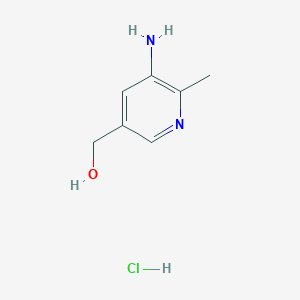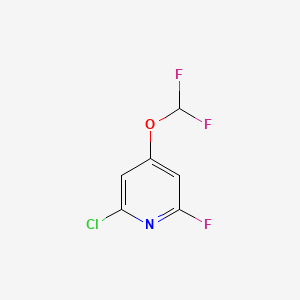
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring. The presence of chlorine, fluorine, and difluoromethoxy groups in the pyridine ring significantly alters its chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is treated with reagents such as chlorinating agents, fluorinating agents, and difluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and purification techniques such as distillation and crystallization to obtain the desired product in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
Aplicaciones Científicas De Investigación
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-methyl-
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-(trifluoromethyl)-
- Pyridine, 2-chloro-4-(difluoromethoxy)-6-(methylsulfonyl)-
Uniqueness
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C6H3ClF3NO |
|---|---|
Peso molecular |
197.54 g/mol |
Nombre IUPAC |
2-chloro-4-(difluoromethoxy)-6-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
Clave InChI |
GBWKODCFURVBFB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1F)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


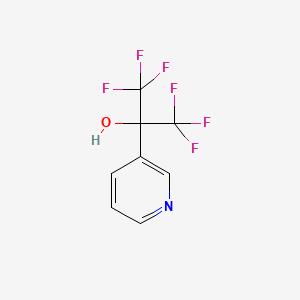
![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)


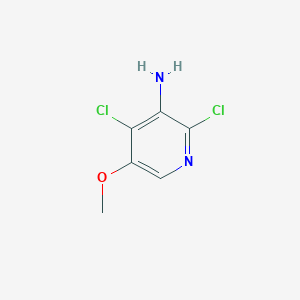
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
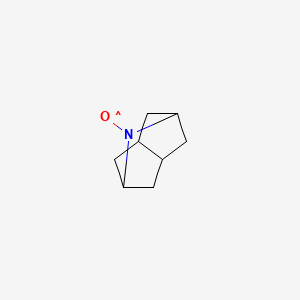
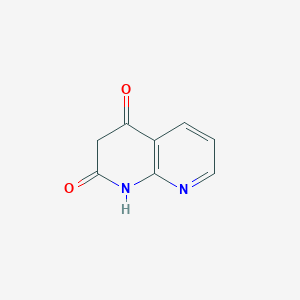
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
